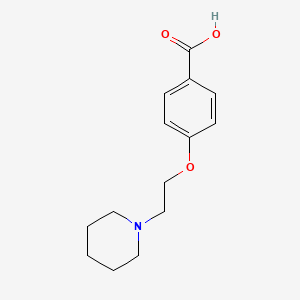

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

説明

The compound "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their biological activities, which can provide insight into the potential characteristics and behaviors of the compound . Piperidine derivatives are known for their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to the piperidine ring to enhance biological activity. For instance, the introduction of a benzyl group and a benzoylaminoethyl group to the piperidine nitrogen has been shown to significantly increase anti-AChE activity . Similarly, the introduction of a phthalimidoethyl group to the piperidine ring resulted in potent AChE inhibition . These findings suggest that the synthesis of "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" would likely involve similar strategies to introduce the ethoxy and benzoic acid moieties to the piperidine ring to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) involved FT-IR, FT-Raman, NMR, and UV spectroscopy to determine its molecular and vibrational structure . The molecular structure is crucial as it influences the biological activity of the compound. The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, revealed that the piperazine ring adopts a chair conformation, which could be relevant to the conformational preferences of "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, a sulfonate reagent with a substituted piperazine moiety was synthesized for analytical derivatization in liquid chromatography, demonstrating the versatility of piperidine derivatives in chemical reactions . The reactivity of these compounds can be further understood through molecular docking studies, as seen in the analysis of 1-Benzyl-4-(N-Boc-amino)piperidine, which was investigated for its anticancer activity against different protein targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity or basicity of the compound. The spectroscopic analysis of BEPA provided insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map can reveal information about the chemical reactivity of the molecule .

科学的研究の応用

-

Antiproliferative Agents in Cancer Research

- Field : Oncology

- Application : Benzimidazole derivatives, such as 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, are being studied for their potential as antiproliferative agents in cancer research . These compounds have shown promise due to their structural similarity with naturally occurring nucleotides .

- Method : Dettmann et al. developed a new series of 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole derivatives and evaluated their cytotoxicity against human MCF-7 and MDA-MB-231 breast cancer cell lines .

- Results : The results of these studies are not specified in the source .

-

Anti-inflammatory Properties

- Field : Pharmacology

- Application : Compounds containing the 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid moiety are being investigated for their anti-inflammatory properties .

- Method : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and evaluated for anti-inflammatory activity .

- Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

- Synthesis of Pyrazolo Pyrimidines

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine . This compound is of interest due to its potential applications in the treatment of diabetes and obesity as an AMPK inhibitor .

- Method : The compound is synthesized through a series of five steps using a commercially readily available pyridin-4-yl-acetonitrile as a starting material .

- Results : The resulting compound, 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine, has potential applications as an AMPK inhibitor for the treatment of diabetes and obesity .

-

AMPK Inhibitor

- Field : Biochemistry

- Application : The compound is used in the synthesis of 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine . This compound is of interest due to its potential applications in the treatment of diabetes and obesity as an AMPK inhibitor .

- Method : The compound is synthesized through a series of five steps using a commercially readily available pyridin-4-yl-acetonitrile as a starting material .

- Results : The resulting compound, 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine, has potential applications as an AMPK inhibitor for the treatment of diabetes and obesity .

-

Anti-Inflammatory Properties

- Field : Pharmacology

- Application : Compounds containing the 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid moiety are being investigated for their anti-inflammatory properties .

- Method : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and evaluated for anti-inflammatory activity .

- Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Safety And Hazards

特性

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCCBKWQPACEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

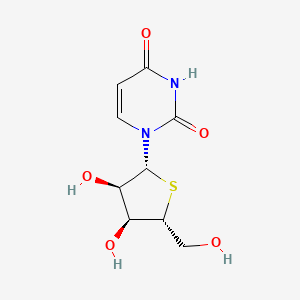

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420889 | |

| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

CAS RN |

89407-98-7 | |

| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PIPERIDINOETHOXY) BENZOIC ACID HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)